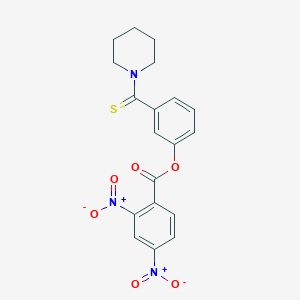
(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(ピリジン-3-イルメチレン)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、そのユニークな構造的特徴と潜在的な用途により、科学研究のさまざまな分野で注目を集めている複素環式化合物です。この化合物にはピリジン環、チオフェン環、ピラゾール環が含まれており、さまざまな化学反応や用途に適した多様な分子となっています。
準備方法
合成経路と反応条件
(E)-N'-(ピリジン-3-イルメチレン)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、ピリジン-3-カルバルデヒドと3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドを還流条件下で縮合させることで行われます。反応は通常、エタノールまたはメタノールを溶媒として行われ、触媒量の酢酸を添加して縮合反応を促進します。 生成物は、適切な溶媒から再結晶によって精製されます .
工業生産方法
この化合物の具体的な工業生産方法は、よく文書化されていませんが、一般的なアプローチは、実験室での合成手順をスケールアップすることです。これには、収率と純度を高めるために、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。生産効率と一貫性を高めるために、連続フロー反応器と自動合成プラットフォームを使用できます。
化学反応解析
反応の種類
(E)-N'-(ピリジン-3-イルメチレン)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にピリジン環とチオフェン環で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: ピリジン環とチオフェン環の酸化誘導体。
還元: ピラゾールとカルボヒドラジド部分の還元型。
置換: ピリジン環またはチオフェン環にさまざまな官能基が結合した置換誘導体。
科学研究への応用
(E)-N'-(ピリジン-3-イルメチレン)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学研究に応用されています。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性が調査されています。
医学: 抗炎症、抗菌、抗がん活性など、潜在的な治療特性が探求されています。
産業: 特定の電子または光学特性を持つ新しい材料の開発に使用されます。
化学反応の分析
Types of Reactions
(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine and thiophene rings.
Reduction: Reduced forms of the pyrazole and carbohydrazide moieties.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or thiophene rings.
科学的研究の応用
(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
(E)-N'-(ピリジン-3-イルメチレン)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、酵素の活性部位に結合してその活性を阻害したり、受容体に相互作用してそのシグナル伝達経路を調節したりすることができます。正確な分子標的と経路は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似化合物
- (E)-N'-(ピリジン-2-イルメチレン)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジド
- (E)-N'-(ピリジン-4-イルメチレン)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジド
- **(E)-N'-(ピリジン-3-イルメチレン)-3-(フラン-2-イル)-1
類似化合物との比較
Similar Compounds
- (E)-N’-(pyridin-2-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- **(E)-N’-(pyridin-3-ylmethylene)-3-(furan-2-yl)-1
特性
分子式 |
C14H11N5OS |
|---|---|
分子量 |
297.34 g/mol |
IUPAC名 |
N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
InChIキー |
QGWCSQFMINUPNT-CXUHLZMHSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
正規SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664248.png)

![3-(4-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664254.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664279.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11664280.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B11664291.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664295.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664308.png)
![Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11664322.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11664332.png)
![3-bromo-4-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664333.png)
